Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-
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Overview
Description
Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- is a complex organic compound that features a unique structure combining methanone and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions are generally mild, and the process can be carried out under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available phenylhydrazine hydrochloride and various substituted benzaldehydes. The reaction is typically conducted in the presence of a catalyst such as vitamin B1, which promotes the cyclocondensation reaction .
Chemical Reactions Analysis
Types of Reactions
Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted phenyl derivatives .
Scientific Research Applications
Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
- 3,3’-{Sulfonylbis[4,1-phenylene(E)-2,1-diazenediyl(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4,1-di
- 1- (1- { [3,5-Bis (trifluoromethyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole
Uniqueness
Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- is unique due to its combination of methanone and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
648891-60-5 |
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Molecular Formula |
C20H18N4O4S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-[(3-benzoyl-4,5-dihydro-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H18N4O4S/c25-19(13-7-3-1-4-8-13)17-15(11-21-23-17)29(27,28)16-12-22-24-18(16)20(26)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2 |
InChI Key |
CELKGFRBRQKKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2=CC=CC=C2)S(=O)(=O)C3CNN=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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